Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate

Medicinal Chemistry Physicochemical Properties Matched Molecular Pair Analysis

Lead series plagued by poor aqueous solubility (<1 µM) and high logD (>3.5) from sulfone moieties can be rescued with this precise cyclobutyl sulfoximine building block. It delivers class-validated 3-10× solubility gains and ~1-unit logD reduction. The 1,3-disubstituted cyclobutyl core provides a rigid ~110-120° exit vector ideal for shallow, hydrophobic pockets, while the Boc-protected amine enables orthogonal deprotection strategies. For regioisomer-sensitive programs (e.g., IDO1), this methylene-spaced isomer maintains potency in patented active space, avoiding 10-50× drops from incorrect regioisomers. Supplied as a single batch with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37
CAS No. 2361634-19-5
Cat. No. B2613796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate
CAS2361634-19-5
Molecular FormulaC11H22N2O3S
Molecular Weight262.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)CS(=N)(=O)C
InChIInChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-9-5-8(6-9)7-17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyQLUJUESKZKQCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl Cyclobutyl Sulfoximine Carbamate


Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate (CAS 2361634-19-5) is a bifunctional organic compound classified as a sulfoximine, combining a tert-butyl carbamate (Boc) protected amine, a cyclobutyl core, and a methylsulfonimidoyl substituent . Its molecular formula is C11H22N2O3S with a molecular weight of 262.37 g/mol . It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis for constructing more complex, biologically active molecules .

Boc-protected amine enables orthogonal deprotection strategies
Sulfonimidoyl group introduces stereogenic sulfur and additional H-bond capacity
Rigid cyclobutyl core defines exit vector geometry for scaffold hopping
Versatile scaffold for constructing biologically active compound libraries

Substitution Inadequacy for Cyclobutyl Sulfoximine Carbamate


Generic substitution of this compound is not feasible without risking project derailment because its three key structural features synergistically dictate its reactivity and downstream biological profile. The sulfonimidoyl moiety is not a simple bioisostere; it introduces a stereogenic sulfur center and an additional NH vector, both of which critically influence target binding and physicochemical properties in ways that sulfones or sulfonamides cannot replicate [1]. The cyclobutyl spacer provides a distinct, rigid three-dimensional conformation that modulates exit vector geometry differently from phenyl or linear alkyl linkers [2]. Finally, the Boc protecting group offers a specific deprotection profile under mild acidic conditions, essential for orthogonal synthetic strategies where other protecting groups would fail [3]. The intact, precise combination of these three features is what enables its use as a specific building block.

Sulfoximine vs. sulfone/sulfonamide

Stereogenic S-center and NH vector critically influence target binding and cannot be replicated by simpler sulfur groups.

Cyclobutyl vs. linear/aromatic spacer

Rigid 3D conformation modulates exit vector geometry differently from phenyl or linear alkyl linkers, altering binding-site complementarity.

Boc deprotection vs. other protecting groups

Specific mild acid lability essential for orthogonal synthetic strategies; alternative protecting groups may not provide the same chemoselectivity.

Quantitative Evidence for Cyclobutyl Sulfoximine Carbamate


Sulfoximine vs. Sulfone Polarity and H-Bonding Advantage

The sulfonimidoyl group in the target compound provides a significant and quantifiable increase in polarity and hydrogen-bonding capacity compared to its sulfone analog. A matched molecular pair analysis from a corporate database demonstrated that replacing a sulfone (SO2) with a sulfoximine (S(O)(NH)CH3) decreases logD7.4 by an average of 0.8-1.2 units, indicating increased hydrophilicity [1]. Furthermore, the additional NH donor in the sulfoximine is shown to improve aqueous solubility by a factor of 3-10x over the corresponding sulfone in several examined pairs [1].

LogD & Solubility
Class-level
ΔlogD7.4 −0.8 to −1.2
Solubility ratio 3–10×
Reported class-level trend supports improved solubility profile in drug discovery.
Matched molecular pair analysis on BI corporate database; standard shake-flask and CHI logD7.4 assays.
Medicinal Chemistry Physicochemical Properties Matched Molecular Pair Analysis

Cyclobutyl vs. Phenyl Exit Vector Geometry

The 1,3-disubstituted cyclobutyl core of the target compound provides a distinct, rigid exit vector geometry. The angle between the two substituents is approximately 110-120 degrees in a puckered conformation, compared to the 180-degree para-substitution angle of a phenyl ring. This results in a 'kinked' geometry rather than a linear one. The cyclobutyl ring also imposes a well-defined dihedral angle, restricting conformational freedom and potentially reducing entropic penalties upon target binding. The sulfone analog, evaluated as a gamma-secretase inhibitor, demonstrated how this cyclobutyl conformation is critical for Notch-sparing selectivity, a property lost with more flexible or linear linkers [1].

Exit Vector Angle
Class-level
~110–120° (cyclobutyl) vs. ~180° (para-phenyl)
Kinked geometry supports distinct binding-site complementarity compared to linear linkers.
Conformational analysis; class-level inference from gamma-secretase inhibitor studies.
Medicinal Chemistry Conformational Analysis Scaffold Hopping

Regioisomer Impact: Sulfonimidoyl-methyl vs. Direct Attachment

The target compound, tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate, is a distinct regioisomer from tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate (CAS 2445791-65-9). The insertion of a methylene spacer between the cyclobutyl ring and the sulfonimidoyl group alters the distance from the Boc-protected amine by approximately 1.5 Å and changes the electronic environment of the sulfoximine nitrogen. This subtle change has a profound impact: in a related series of enzyme inhibitors, moving the sulfoximine group from a directly attached to a methylene-spaced configuration resulted in a 10- to 50-fold difference in target binding affinity (IC50 shift) [1]. The design choice between these two regioisomers is therefore not trivial and depends on the target's binding site topology.

Regioisomer Impact
Class-level
Up to 10–50× IC50 shift between regioisomers
Correct regioisomer is essential for target engagement in SAR studies.
Reported in enzyme inhibitor series (e.g., IDO1); demonstrates regioisomer-specific binding.
Structure-Activity Relationship Synthetic Chemistry Molecular Design

Applications of Cyclobutyl Sulfoximine Carbamate


Scaffold Hopping for Kinase Developability

In a kinase inhibitor program where a lead series suffers from poor aqueous solubility (e.g., < 1 µM) and high logD (> 3.5) due to a sulfone moiety, incorporating the target sulfoximine building block can directly address these liabilities. The class-level evidence shows a 3-10x boost in solubility and a decrease in logD by ~1 unit [1]. By replacing the problematic core with this cyclobutyl sulfoximine scaffold, medicinal chemists can rescue the series while exploring new, patentable chemical space.

Binding Site Complementarity in Epigenetic Targets

For epigenetic targets with shallow, hydrophobic binding pockets, the precise exit vector geometry of the target cyclobutyl building block can be exploited. The kinked, ~110-120° angle of the 1,3-disubstituted cyclobutyl core is well-suited to fill these pockets, while a standard linear phenyl linker would cause steric clashes or project into solvent [2]. The Boc-protected amine provides a ready handle for further elaboration to pick up additional interactions, making this an ideal intermediate for synthesizing focused libraries.

Regioisomer-Specific SAR in Immuno-Oncology

In an immuno-oncology program targeting enzymes like IDO1, the regioisomeric identity of the building block is paramount. The target compound, with its methylene spacer between the cyclobutyl ring and the sulfonimidoyl group, provides a distinct pharmacophore geometry that has been patented for potent inhibition [3]. Synthesizing analogs directly from this building block ensures the lead series remains in the active regioisomeric space, avoiding the 10-50x drop in potency associated with the incorrect regioisomer, thereby accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Sulfoximine scaffold with lower logD and higher aqueous solubility
LogD and kinetic solubility profiling in the lead series
Epigenetic target library synthesis
Kinked cyclobutyl exit vector geometry
Binding-site complementarity via crystallography or computational modeling
Immuno-oncology SAR studies
Methylene-spaced sulfonimidoyl regioisomer
Target binding assay and regioisomer comparison
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